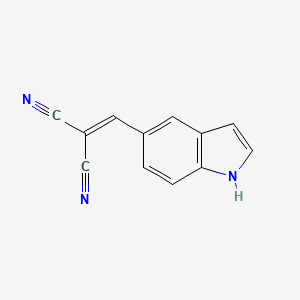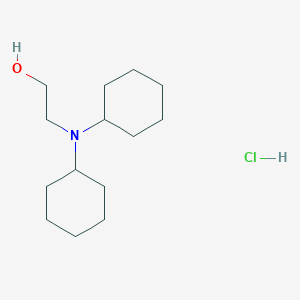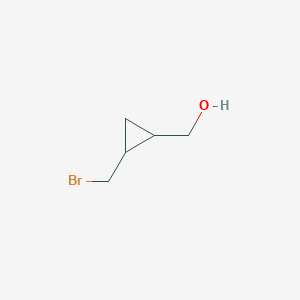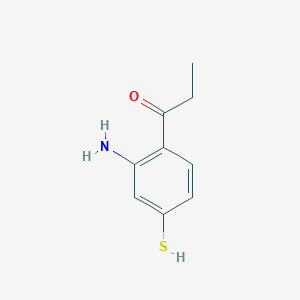
2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- is a complex organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds that contain a nitrogen atom within a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a carbonyl chloride group and a butyl substituent, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- can be achieved through various synthetic routes. One common method involves the reaction of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . Another approach includes the use of phthalic anhydride, glycine, and acetic acid in the presence of triethylamine as a catalyst . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia and ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Isoindole derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a similar isoindole structure but with different substituents, leading to variations in reactivity and applications.
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid:
The uniqueness of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- lies in its specific substituents and functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
101749-72-8 |
|---|---|
Molekularformel |
C13H12ClNO3 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
2-butyl-1,3-dioxoisoindole-5-carbonyl chloride |
InChI |
InChI=1S/C13H12ClNO3/c1-2-3-6-15-12(17)9-5-4-8(11(14)16)7-10(9)13(15)18/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
XWEVXKGPLWERJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




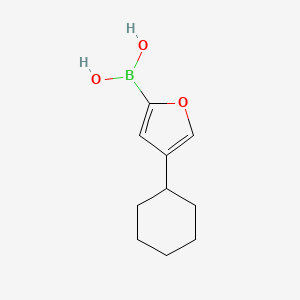
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
